An In-Depth Technical Guide to 5-Methyl-4,5,6,7-tetrahydro-2H-indazole Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Methyl-4,5,6,7-tetrahydro-2H-indazole Hydrochloride: Properties, Synthesis, and Applications
Abstract: The 4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a diverse range of biologically active compounds. This guide focuses on a specific, yet important derivative, 5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride. We will dissect its core chemical properties, explore logical synthetic pathways, analyze its spectroscopic signature, and discuss its stability, reactivity, and established role in contemporary drug discovery programs. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this valuable heterocyclic intermediate.
Chemical Identity and Core Physicochemical Properties
5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride is the salt form of the parent heterocyclic base. The presence of the methyl group at the 5-position and the hydrochloride salt form significantly influence its physical properties, such as solubility and melting point, compared to the unsubstituted parent compound.
The core structure consists of a pyrazole ring fused to a substituted cyclohexane ring. This fusion imparts a unique three-dimensional character to the molecule. Tautomerism is a key feature of the indazole ring system, with the 1H- and 2H-tautomers being the most common.[1] Thermodynamic calculations often indicate that the 1H-indazole is the more stable form.[1][2] The hydrochloride salt protonates one of the nitrogen atoms, enhancing aqueous solubility and improving handling characteristics for pharmaceutical applications.
Table 1: Physicochemical Properties of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole and Related Analogs
| Property | Value (for 5-Methyl-4,5,6,7-tetrahydro-2H-indazole HCl) | Value (for Parent 4,5,6,7-tetrahydro-1H-indazole) | Source |
| Molecular Formula | C₈H₁₃ClN₂ | C₇H₁₀N₂ | Calculated |
| Molecular Weight | 172.66 g/mol | 122.17 g/mol | Calculated,[3] |
| Appearance | Typically an off-white to white solid | Not specified | General Observation |
| Solubility | Expected to have good solubility in water and polar protic solvents (e.g., methanol, ethanol) due to the salt form. | Limited data; likely soluble in organic solvents. | Chemical Principles |
| pKa | The pKa of the parent indazole is ~1.3 (for the protonated form), indicating it is a weak base.[2] The tetrahydro version is expected to be a stronger base. | N/A | [2] |
Synthesis and Mechanistic Considerations
The construction of the tetrahydroindazole core is a cornerstone of synthetic organic chemistry, typically achieved through a condensation-cyclization reaction. The most direct and widely adopted strategy involves the reaction of a 1,3-dicarbonyl compound, or its equivalent, with a hydrazine derivative.
Core Synthetic Workflow
The logical precursor for 5-methyl-4,5,6,7-tetrahydro-2H-indazole is 3-methylcyclohexane-1,2-dione . The synthesis proceeds via a classical Knorr-type pyrazole synthesis mechanism.
Step 1: Condensation: Hydrazine hydrate reacts with one of the ketone functionalities of 3-methylcyclohexane-1,2-dione to form a hydrazone intermediate. This reaction is typically catalyzed by a small amount of acid.
Step 2: Intramolecular Cyclization & Dehydration: The hydrazone intermediate undergoes an intramolecular nucleophilic attack from the terminal nitrogen onto the second carbonyl group. Subsequent dehydration yields the stable, fused aromatic pyrazole ring, resulting in the formation of 5-methyl-4,5,6,7-tetrahydro-2H-indazole.
Step 3: Salt Formation: To produce the hydrochloride salt, the isolated free base is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The hydrochloride salt precipitates from the solution and can be collected by filtration.
This robust methodology allows for the synthesis of a wide variety of substituted tetrahydroindazoles by simply modifying the starting cyclohexanedione.[4]
Spectroscopic Characterization Profile
The structural elucidation of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride relies on a combination of spectroscopic techniques. While a specific spectrum for the title compound is not publicly available, its expected features can be accurately predicted based on data from closely related analogs.[5][6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule:
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Aliphatic Protons (C4, C6, C7): A series of complex multiplets between approximately 1.5-3.0 ppm, corresponding to the methylene and methine protons on the saturated cyclohexane ring.
-
Methyl Protons (C5-CH₃): A doublet around 1.0-1.2 ppm, coupled to the C5 proton.
-
NH Proton: A broad singlet, typically downfield (>10 ppm), which may exchange with D₂O. In the hydrochloride salt, this signal may be broader and further downfield due to protonation.
-
C3-H Proton: A singlet appearing in the aromatic region, typically around 7.0-7.5 ppm, characteristic of the proton on the pyrazole ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will corroborate the structure:
-
Aliphatic Carbons (C4, C5, C6, C7): Signals in the upfield region, approximately 20-40 ppm.
-
Methyl Carbon (C5-CH₃): A signal also in the upfield region, around 15-25 ppm.
-
Pyrazole Ring Carbons (C3, C3a, C7a): Signals in the downfield region, typically from ~110 ppm to ~150 ppm.
Mass Spectrometry (MS)
Under Electron Spray Ionization (ESI), the compound would show a prominent molecular ion peak [M+H]⁺ corresponding to the mass of the free base (C₈H₁₂N₂), which is approximately 137.10 m/z.
Infrared (IR) Spectroscopy
Key vibrational frequencies would include:
-
N-H Stretch: A broad absorption around 3200-3400 cm⁻¹ for the N-H bond of the pyrazole ring.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=N Stretch: A characteristic peak around 1600-1650 cm⁻¹ from the pyrazole ring.
Reactivity, Stability, and Handling
Reactivity
The reactivity of the tetrahydroindazole core is dominated by the pyrazole ring.
-
N-Alkylation/Acylation: The NH proton is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or acylation at the N1 or N2 position. The regioselectivity of this reaction can often be controlled by the choice of reagents and reaction conditions.[7][8]
-
Aromatization: The tetrahydro-part of the molecule can be aromatized to the fully planar indazole using oxidizing agents like sulfur.[1] This is a key transformation for accessing a different class of derivatives.
Stability
Tetrahydroindazole derivatives are generally stable compounds. Metabolic stability studies on related analogs have shown that they can possess favorable properties, with some compounds exhibiting half-lives of over 60 minutes in human liver microsomes, indicating good resistance to metabolic degradation.[9] The hydrochloride salt form enhances stability by protecting the basic nitrogen from atmospheric carbon dioxide and moisture, and it generally improves the shelf-life and handling of the compound as a solid.
Handling and Safety
Based on data for the parent 4,5,6,7-tetrahydro-1H-indazole, the compound should be handled with care. It is known to cause skin and serious eye irritation.[3] Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Role in Medicinal Chemistry and Drug Discovery
The true value of the tetrahydroindazole scaffold lies in its application as a versatile intermediate in drug discovery. Its rigid, three-dimensional structure provides an excellent framework for presenting substituents in defined spatial orientations to interact with biological targets.
-
Kinase Inhibitors: The indazole core is a well-established hinge-binding motif for many protein kinases. Tetrahydroindazole derivatives have been successfully developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.[10]
-
Enzyme Inhibitors: Optimized tetrahydroindazoles have been identified as highly potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo pyrimidine synthesis pathway.[9][11] This pathway is a validated target for treating autoimmune diseases and certain cancers.[12]
-
Receptor Ligands: The scaffold is used to synthesize ligands for various receptors. For example, derivatives have been developed as potent and selective sigma-2 receptor ligands, which are implicated in neurological disorders and cancer.[6]
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